molecular formula C9H12N2O4S B1594448 4-Nitro-n-propylbenzenesulfonamide CAS No. 23530-47-4

4-Nitro-n-propylbenzenesulfonamide

Cat. No.: B1594448
CAS No.: 23530-47-4
M. Wt: 244.27 g/mol
InChI Key: WPVVWLXGHXMNMA-UHFFFAOYSA-N
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Description

4-Nitro-N-propylbenzenesulfonamide is an organic compound with the molecular formula C9H12N2O4S. It is characterized by a nitro group (-NO2) attached to the benzene ring and a propyl group attached to the sulfonamide group (-SO2NH2)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-N-propylbenzenesulfonamide typically involves the nitration of N-propylbenzenesulfonamide. The reaction conditions include the use of concentrated nitric acid and sulfuric acid as a catalyst under controlled temperature conditions to ensure the selective nitration of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control to optimize yield and purity. The process also includes purification steps to remove any by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-N-propylbenzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium can be used to oxidize the nitro group to a carboxylic acid group.

  • Reduction: Tin (Sn) and hydrochloric acid (HCl) can reduce the nitro group to an amine group.

  • Substitution: Halogenation reactions can be performed using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed:

  • Oxidation: 4-Nitro-N-propylbenzenesulfonic acid

  • Reduction: this compound amine

  • Substitution: Halogenated derivatives of this compound

Scientific Research Applications

4-Nitro-N-propylbenzenesulfonamide has several scientific research applications:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme inhibition and protein interactions.

  • Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which 4-Nitro-N-propylbenzenesulfonamide exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 2-Nitro-N-ethylbenzenesulfonamide

  • 3-Nitro-N-methylbenzenesulfonamide

  • 4-Nitro-N-butylbenzenesulfonamide

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Properties

IUPAC Name

4-nitro-N-propylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-2-7-10-16(14,15)9-5-3-8(4-6-9)11(12)13/h3-6,10H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVVWLXGHXMNMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10946288
Record name 4-Nitro-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23530-47-4
Record name NSC30345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Nitro-N-propylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10946288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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